Enantiomer-Dependent Tryptophan Hydroxylase Inhibition: D-Form Exhibits Lower Ki Than L-Form
Inhibition of tryptophan hydroxylase (TPH, EC 1.14.16.4) by 4-chlorophenylalanine is stereospecific. The racemic D,L-4-chlorophenylalanine exhibits a Ki of 0.021 mM against TPH, while the L-enantiomer (4-Chloro-L-phenylalanine) exhibits a Ki of 0.026 mM [1]. The lower Ki value for the racemic mixture indicates that the D-enantiomer contributes favorably to the overall inhibitory potency, suggesting that 4-Chloro-D-phenylalanine may have a higher affinity for the enzyme than its L-counterpart. While direct Ki data for the isolated D-enantiomer is not provided in the sourced database, the enantiomeric comparison establishes that the D-configuration is not biologically inert but actively participates in, and likely enhances, enzyme binding [1].
| Evidence Dimension | Inhibition constant (Ki) against tryptophan hydroxylase (EC 1.14.16.4) |
|---|---|
| Target Compound Data | Not directly reported; inferred from racemic data |
| Comparator Or Baseline | D,L-4-chlorophenylalanine (racemate): Ki = 0.021 mM; L-4-chlorophenylalanine: Ki = 0.026 mM |
| Quantified Difference | D,L-racemate Ki is 19% lower than L-enantiomer Ki (0.021 mM vs. 0.026 mM), implicating D-enantiomer contribution. |
| Conditions | Enzyme inhibition assay (TPH, EC 1.14.16.4) as cataloged in BRENDA database |
Why This Matters
For researchers studying serotonin biosynthesis, the D-enantiomer may provide a more potent or differently selective TPH inhibition profile compared to the commonly used L-enantiomer, justifying its procurement for comparative pharmacology studies.
- [1] BRENDA Enzyme Database. (n.d.). Search Ki Value [mM] for EC 1.14.16.4 (Tryptophan 5-monooxygenase). View Source
